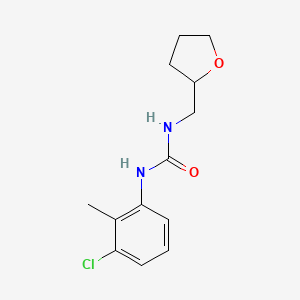
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, this compound 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease patients. In ADHD, this compound 12909 has been shown to improve attention and reduce hyperactivity in animal models. In drug addiction, this compound 12909 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
作用機序
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and motor function. By blocking the reuptake of dopamine, this compound 12909 increases the concentration of dopamine in the brain, which can lead to improved motor function, attention, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine levels in the brain, improved motor function in Parkinson's disease patients, improved attention in ADHD patients, and reduced drug-seeking behavior in animal models of drug addiction. However, this compound 12909 has also been shown to have some negative side effects, including increased heart rate and blood pressure, which can limit its use in some patients.
実験室実験の利点と制限
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has several advantages for lab experiments, including its potency and selectivity for dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, this compound 12909 also has some limitations, including its potential for negative side effects, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909, including further studies on its potential therapeutic applications in Parkinson's disease, ADHD, and drug addiction. Additionally, researchers may explore ways to improve the selectivity and potency of this compound 12909, as well as develop new compounds that target other neurotransmitters involved in neurological disorders. Finally, researchers may investigate the potential for this compound 12909 to be used in combination with other drugs to improve its efficacy and reduce its negative side effects.
合成法
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 can be synthesized using a multi-step process that involves the reaction of 3-hydroxybenzaldehyde with phenylhydrazine to form 3-hydroxyphenylhydrazine. This intermediate is then reacted with 1-bromo-4-chlorobutane to form 3-(4-chlorobutyl)-3-hydroxyphenylhydrazine. The final step involves the reaction of this intermediate with thioacetamide to form this compound 12909.
特性
IUPAC Name |
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-8-4-7-15(13-16)19-9-11-20(12-10-19)17(22)18-14-5-2-1-3-6-14/h1-8,13,21H,9-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFHUWCOJWSTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
methanone](/img/structure/B7461016.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)



![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)
